molecular formula C11H8N2O2 B2871174 5-cyano-3-methyl-1H-indole-2-carboxylic Acid CAS No. 169463-46-1

5-cyano-3-methyl-1H-indole-2-carboxylic Acid

Cat. No.: B2871174
CAS No.: 169463-46-1
M. Wt: 200.197
InChI Key: XDPWTCVJQGONFN-UHFFFAOYSA-N
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Description

“5-cyano-3-methyl-1H-indole-2-carboxylic Acid” is a derivative of indole . Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They are known to maintain intestinal homeostasis and impact liver metabolism and the immune response .


Synthesis Analysis

Indole derivatives can be prepared by the esterification of indole-5-carboxylic acid . In a study, analogs were designed and synthesized using a scaffold hopping strategy based on tranilast and the privileged scaffold indole . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . The basic structure of the compound had an affinity with URAT1, and XO .


Chemical Reactions Analysis

Along with the bringing in of a cyano group at the 5-position of the indole ring, compounds exerted xanthine oxidase (XO) inhibitory activity . N-Alkylanilines were used in excess to avoid the formation of bis (indolyl)alkanes .


Physical and Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Scientific Research Applications

Structural Studies

  • Crystal Structure Analysis : The study of tryptophan metabolites, such as 5-methoxyindole-3-acetic acid, through X-ray diffraction reveals detailed molecular structures, highlighting the importance of hydrogen bonding and molecular conformation in understanding the properties of indole derivatives (Sakaki et al., 1975).

Chemical Reactivity and Synthesis

  • Nucleophilic Reactivities : Research on the nucleophilic reactivities of indoles, including 5-cyanoindole, underscores their potential in creating a variety of chemically significant compounds through coupling reactions (Lakhdar et al., 2006).
  • Novel Derivatives Synthesis : The synthesis of novel indole-benzimidazole derivatives demonstrates the versatility of indole carboxylic acids in generating compounds with potential biological activity (Wang et al., 2016).
  • Fluorescence Studies : The development of new 3-arylindole-2-carboxylates, used in fluorescence studies, indicates the role of indole derivatives in creating fluorescent probes for scientific research (Queiroz et al., 2007).

Biological Applications

  • Auxin Derivatives : The creation of aminoethyl-substituted indole-3-acetic acids for preparing tagged and carrier-linked auxins showcases the application of indole derivatives in plant biology and biochemistry (Ilić et al., 2005).

Material Science

  • Electropolymerization : The electropolymerization of 5-cyanoindole, leading to the formation of cyclic trimers and further polymerized species, highlights the utility of indole derivatives in creating novel polymeric materials (Mackintosh et al., 1995).

Mechanism of Action

Target of Action

The primary target of 5-cyano-3-methyl-1H-indole-2-carboxylic Acid is urate transporter 1 (URAT1) and xanthine oxidase (XO) . URAT1 is a key protein involved in the reabsorption of uric acid in the kidneys, while XO is an enzyme that plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid, a key process in purine metabolism .

Mode of Action

The compound interacts with its targets by inhibiting their activity. The introduction of a cyano group at the 5-position of the indole ring enhances the compound’s inhibitory effects on URAT1 and XO . This interaction results in a decrease in uric acid reabsorption and production, thereby potentially reducing the levels of uric acid in the body .

Biochemical Pathways

The compound affects the purine metabolism pathway by inhibiting XO, thereby reducing the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting URAT1, it also affects the renal uric acid reabsorption pathway, leading to increased excretion of uric acid in the urine .

Pharmacokinetics

These compounds can bind with high affinity to multiple receptors, which can be beneficial in developing new therapeutically useful derivatives .

Result of Action

The inhibition of URAT1 and XO by this compound can lead to a decrease in uric acid levels in the body . This could potentially be beneficial in conditions such as gout, where there is an excess of uric acid.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dust formation should be avoided, and exposure to vapors, mist, or gas should be minimized

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Properties

IUPAC Name

5-cyano-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-6-8-4-7(5-12)2-3-9(8)13-10(6)11(14)15/h2-4,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPWTCVJQGONFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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